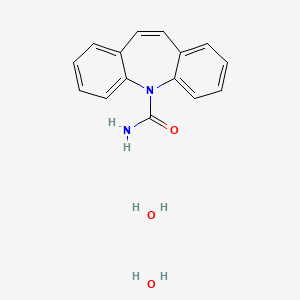

Carbamazepine dihydrate

Description

Propriétés

Numéro CAS |

85756-57-6 |

|---|---|

Formule moléculaire |

C15H16N2O3 |

Poids moléculaire |

272.30 g/mol |

Nom IUPAC |

benzo[b][1]benzazepine-11-carboxamide;dihydrate |

InChI |

InChI=1S/C15H12N2O.2H2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;/h1-10H,(H2,16,18);2*1H2 |

Clé InChI |

UPTJXAHTRRBMJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |

Autres numéros CAS |

85756-57-6 |

Numéros CAS associés |

298-46-4 (Parent) |

Synonymes |

Amizepine Carbamazepine Carbamazepine Acetate Carbamazepine Anhydrous Carbamazepine Dihydrate Carbamazepine Hydrochloride Carbamazepine L-Tartrate (4:1) Carbamazepine Phosphate Carbamazepine Sulfate (2:1) Carbazepin Epitol Finlepsin Neurotol Tegretol |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Carbamazepine Dihydrate

Executive Summary

Carbamazepine (CBZ), a cornerstone therapeutic for epilepsy and neuropathic pain, is a molecule of significant interest in pharmaceutical sciences, primarily due to its complex solid-state chemistry. As a Biopharmaceutics Classification System (BCS) Class II drug, its low solubility and high permeability make the control of its physical form paramount to ensuring consistent bioavailability and therapeutic efficacy.[1][2] Among its various solid forms, which include at least four anhydrous polymorphs, the dihydrate form (CBZ-DH) presents unique properties and challenges.[3][4][5] This guide provides an in-depth analysis of the core physicochemical properties of Carbamazepine dihydrate, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its crystal structure, solubility, stability, and the critical interplay between these characteristics, grounded in authoritative analytical data and field-proven insights.

The Significance of Hydration in Pharmaceutical Solids

The incorporation of water into a crystal lattice, forming a hydrate, can profoundly alter a drug's physicochemical properties.[5][6] For drug development professionals, understanding this phenomenon is not merely academic; it is a critical quality attribute (CQA) that dictates manufacturing processes, storage conditions, and ultimately, in vivo performance. Hydrate formation can affect dissolution rates, mechanical properties, and the chemical stability of the active pharmaceutical ingredient (API).[6] In the case of Carbamazepine, the anhydrous forms can convert to the less soluble dihydrate form in the presence of water, a transformation that can significantly impact bioavailability.[5][7][8][9] Therefore, a comprehensive characterization of the dihydrate form is essential for robust formulation development and risk management.

Crystallography and Solid-State Structure

3.1 Crystal System and Molecular Arrangement

Carbamazepine dihydrate crystallizes in the monoclinic space group P21/c.[4] The crystal structure is characterized by a network of hydrogen bonds involving the carbamazepine molecules and the integrated water molecules.[10] This intricate hydrogen bonding network is the primary determinant of the dihydrate's stability and distinct physical properties compared to its anhydrous counterparts. The water molecules effectively bridge the CBZ molecules, creating a stable, lower-energy crystalline form under aqueous conditions.[10]

Expert Insight: The stability of the dihydrate's crystal lattice in aqueous environments is a double-edged sword. While it represents the most stable thermodynamic form in the presence of water, its lower solubility compared to anhydrous forms can be a limiting factor for absorption.[6][8] This necessitates careful control over the solid form in the final drug product.

Diagram: Relationship between CBZ Solid Forms and Environment

Caption: Interconversion pathways of Carbamazepine solid forms.

Solubility and Dissolution Behavior

The aqueous solubility of a drug is a critical factor influencing its absorption and bioavailability. The dihydrate form of Carbamazepine is less soluble than its anhydrous polymorphs.[6][8]

4.1 Comparative Solubility Data

The solubilities of anhydrous forms (Form I and Form III) have been reported to be approximately 1.5 to 1.6 times higher than that of the dihydrate form.[8] This difference is thermodynamically driven; the dihydrate crystal lattice is more stable in water, thus requiring more energy to break apart and dissolve.

| Solid Form | Relative Solubility | Key Consideration |

| Anhydrous (Form III) | Higher | Kinetically favored for dissolution but prone to rapid, solution-mediated transformation to the dihydrate.[8][11] |

| Anhydrous (Form I) | Higher | Generally more stable than Form III at higher temperatures, but also converts to the dihydrate in aqueous media.[5] |

| Dihydrate | Lower | Thermodynamically stable in water; its intrinsic dissolution rate governs the long-term solubility profile in aqueous suspensions.[6][8] |

4.2 Intrinsic Dissolution Rate (IDR)

The IDR provides a standardized measure of a drug's dissolution rate, independent of formulation variables. Studies have consistently shown that the IDR of anhydrous CBZ is initially higher than that of the dihydrate.[6] However, during the dissolution process in an aqueous medium, the surface of the anhydrous form rapidly converts to the dihydrate, leading to a decrease in the dissolution rate over time.[6] This phenomenon, known as solution-mediated phase transformation, is a critical consideration in predicting in vivo performance.[11][12]

Diagram: Workflow for IDR and Phase Transformation Analysis

Caption: Experimental workflow for dissolution and solid-state analysis.

Thermal Properties and Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing hydrates.

5.1 Dehydration Process

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For CBZ dihydrate, a characteristic weight loss corresponding to two moles of water is observed. This dehydration typically occurs in a temperature range of 60°C to 100°C.[13] Some studies suggest a two-step water loss process, indicating that the two water molecules may have slightly different binding energies within the crystal lattice.[14]

-

Differential Scanning Calorimetry (DSC): DSC analysis of CBZ dihydrate shows a broad endotherm in the range of 50-100°C, corresponding to the energy required for dehydration.[6] Following dehydration, exothermic events may be observed, which correspond to the recrystallization of the resulting disordered or amorphous CBZ into a more stable anhydrous form, such as Form I or Form III.[3]

5.2 Stability Under Varied Conditions

The stability of CBZ dihydrate is highly dependent on both temperature and relative humidity (RH).

-

Humidity: The dihydrate form is generally stable at ambient temperature and moderate to high RH. However, it is reported to be unstable below 40% RH, where it will begin to dehydrate.[14] Exposure of anhydrous CBZ to high humidity (e.g., >75% RH) will promote its conversion to the dihydrate form.[7][13]

-

Temperature: Dehydration is accelerated at elevated temperatures.[3] Studies have shown that complete dehydration can be achieved in 60 minutes at 35°C, with faster kinetics at 40°C.[3] The resulting anhydrous product can be a mixture of different polymorphs depending on the specific dehydration conditions.[14]

| Condition | Observed Transformation | Resulting Form(s) |

| Low RH (<40%) at Room Temp. | Dehydration | Amorphous, Form I, or mixture of Form I & III.[14] |

| High RH (>75%) at Room Temp. | Hydration (of anhydrate) | Dihydrate.[7][13] |

| Heating (e.g., 40-80°C) | Dehydration | Mixture of Form I and Form III.[3] |

| Heating (>100°C) | Dehydration | Primarily Form I.[14] |

Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous identification and quantification of Carbamazepine dihydrate.

6.1 Powder X-ray Diffraction (PXRD)

Expert Insight: PXRD is the gold standard for identifying crystalline phases. Each crystalline solid has a unique diffraction pattern, acting as a fingerprint. For CBZ dihydrate, a characteristic peak at approximately 8.95° 2θ is a key identifier, distinguishing it from the anhydrous forms (e.g., Form I at ~9.40° and Form III at ~17.02° 2θ).[3][15]

Step-by-Step Protocol for PXRD Analysis:

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the sample to ensure a random crystal orientation. Avoid excessive grinding, which could induce phase transformations.

-

Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

Instrument Setup:

-

Radiation Source: Cu Kα (λ = 1.5406 Å) is standard.

-

Scan Range (2θ): A range of 5° to 40° is typically sufficient to capture the characteristic peaks of all relevant CBZ forms.

-

Scan Speed/Step Size: Use a slow scan speed (e.g., 1-2°/min) or a small step size (e.g., 0.02°) with an appropriate counting time to obtain a high-resolution pattern.

-

-

Data Acquisition: Run the scan and collect the diffraction pattern.

-

Data Analysis: Compare the obtained pattern with reference patterns for CBZ dihydrate and anhydrous polymorphs to identify the phase(s) present.

6.2 Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate between the dihydrate and anhydrous forms by observing changes in the N-H stretching and bending regions, as well as shifts in the carbonyl (C=O) stretching frequency due to hydrogen bonding with water molecules.[6][16]

-

Raman Spectroscopy: This technique is also sensitive to the solid form and can be used for in-situ monitoring of phase transformations during processing or dissolution.[17]

Implications for Drug Development

The physicochemical properties of CBZ dihydrate have direct and significant consequences for drug development:

-

Formulation Strategy: Given the low solubility of the dihydrate, formulations are often designed using a stable anhydrous polymorph (like Form III) to maximize the initial dissolution rate.[8] However, excipients must be chosen carefully to inhibit the in-situ transformation to the dihydrate upon administration.[18]

-

Manufacturing Process Control: Wet granulation processes must be meticulously controlled to avoid unintended conversion of the anhydrous API to the dihydrate form. Monitoring water content and RH during manufacturing is crucial.

-

Storage and Packaging: The final drug product must be packaged in materials that protect it from high humidity to prevent the conversion of the intended anhydrous form to the dihydrate, which could alter the product's performance and shelf-life.[7]

-

Bioavailability: While some studies report similar pharmacokinetics between forms at low doses, significant differences in bioavailability have been observed at higher doses, with the dihydrate form showing the lowest area under the curve (AUC).[8] This underscores the importance of controlling the solid form to ensure dose-to-dose consistency.

Conclusion

Carbamazepine dihydrate is a well-defined, thermodynamically stable crystalline form that plays a central role in the solid-state landscape of this important API. Its lower aqueous solubility and distinct stability profile compared to its anhydrous counterparts present both challenges and opportunities in drug development. A thorough understanding and rigorous control of its formation, dehydration, and interconversion kinetics, guided by a suite of robust analytical techniques, are fundamental to the development of safe, effective, and consistent Carbamazepine drug products. This guide has synthesized the critical physicochemical data and provided the expert context necessary for scientists and researchers to navigate the complexities of this essential pharmaceutical solid.

References

- Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. (URL: )

- Tian, Y., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. PMC - NIH. (URL: )

- Structural studies of the polymorphs of carbamazepine, its dihydrate, and two solv

- What Has Carbamazepine Taught Crystal Engineers?

- Wang, J. T., et al. (1993). Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets. PubMed. (URL: )

- Kobayashi, Y., et al. (2000).

- Dehydration of carbamazepine dihydrate in the presence and absence of...

- Carbamazepine - the NIST WebBook. National Institute of Standards and Technology. (URL: )

- Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine. FIP. (URL: )

- El-Massik, M. A., et al. (2006). Towards a universal dissolution medium for carbamazepine. PubMed. (URL: )

- L-H. Young, et al. (1987). Kinetics of transition of anhydrous carbamazepine to carbamazepine dihydrate in aqueous suspensions. PubMed. (URL: )

- A REVIEW ON SOLUBILITY ENHANCEMENT OF CARBAMAZEPINE.

- Crystal structure of carbamazepine dihydrate...

- Wadher, K., et al. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences. (URL: )

- Dudognon, E., et al. (2008).

- de Oliveira, G. G. G., et al. Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. SciELO. (URL: )

- Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydr

- Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. PMC - NIH. (URL: )

- Surov, A. O., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. MDPI. (URL: )

- Al-Marzouqi, A. H., et al. Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. (URL: )

- Chemometric Models for Quantification of Carbamazepine Anhydrous and Dihydrate Forms in the Formulation.

- X-ray powder diffraction patterns for carbamazepine: (a) hydrated, (b) Form III, and (c) Form I.

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. (URL: )

- A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews. (URL: )

- Polymorphism and Pharmacological Assessment of Carbamazepine. MDPI. (URL: )

- Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. PMC. (URL: )

- Jensen, K. T., et al. (2016). Anhydrate to hydrate solid-state transformations of carbamazepine and nitrofurantoin in biorelevant media studied in situ using time-resolved synchrotron X-ray diffraction. PubMed. (URL: )

- Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in R

- Influence of Environmental Conditions on the Kinetics and Mechanism of Dehydration of Carbamazepine Dihydr

- Therapeutic Drug Monitoring and Methods of Quantit

- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC - NIH. (URL: )

- Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of transition of anhydrous carbamazepine to carbamazepine dihydrate in aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Towards a universal dissolution medium for carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anhydrate to hydrate solid-state transformations of carbamazepine and nitrofurantoin in biorelevant media studied in situ using time-resolved synchrotron X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]

- 17. researchgate.net [researchgate.net]

- 18. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of Carbamazepine Dihydrate

Introduction: The Significance of Hydration in Carbamazepine

Carbamazepine (CBZ), an anticonvulsant drug, is a critical therapeutic agent for epilepsy and neuropathic pain.[1] Its solid-state properties are of paramount importance in drug development and manufacturing, as they directly influence bioavailability and stability. Carbamazepine is well-known for its extensive polymorphism, existing in several anhydrous crystalline forms and a dihydrate.[2] The presence of water in the crystal lattice of the dihydrate form significantly alters its physicochemical properties compared to its anhydrous counterparts.[3] This guide provides a comprehensive technical overview of the molecular structure of Carbamazepine dihydrate, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Crystallography

The crystal structure of Carbamazepine dihydrate has been a subject of considerable study, with discussions in the scientific community regarding its precise ordering. The fundamental structural motif involves dimers of Carbamazepine molecules linked through hydrogen bonds, which are further organized into a double-layered structure by water molecules.[4]

Crystallographic Data

The crystallographic parameters of Carbamazepine dihydrate have been reported in the literature, with some variations that have led to a discussion about whether the structure is ordered or disordered. Below is a summary of representative crystallographic data.

| Parameter | Reported Value 1 | Reported Value 2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.155(2) | 10.1621 |

| b (Å) | 28.7043(9) | 28.705 |

| c (Å) | 4.9181(14) | 4.9348 |

| β (°) | 103.33 | 103.29(87.8) |

| CCDC Reference | - | FEFNOT04 |

Table 1: Representative Crystallographic Data for Carbamazepine Dihydrate.[5]

The Hydrogen Bonding Network: The Role of Water

The water molecules in Carbamazepine dihydrate are not merely occupying space within the crystal lattice; they are integral to the structural integrity through an extensive hydrogen bonding network. The primary interaction between Carbamazepine molecules is the formation of a centrosymmetric dimer via N-H···O hydrogen bonds between the carboxamide groups. These dimers are then linked by the two water molecules, creating a layered structure.

The hydrogen bonding can be described as follows:

-

The amide group of one Carbamazepine molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring Carbamazepine molecule, forming the characteristic R²₂(8) ring motif.

-

The water molecules act as bridges, accepting a hydrogen bond from the amide N-H of the Carbamazepine dimer and donating hydrogen bonds to the carbonyl oxygen of adjacent dimers.

This intricate network of hydrogen bonds is crucial for the stability of the dihydrate form.

Caption: Hydrogen bonding in Carbamazepine dihydrate.

Experimental Characterization of Carbamazepine Dihydrate

A multi-technique approach is essential for the comprehensive characterization of Carbamazepine dihydrate, confirming its identity, purity, and stability.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for the identification of crystalline phases. The PXRD pattern of Carbamazepine dihydrate is distinct from its anhydrous forms, with a characteristic peak at approximately 8.95° 2θ.[6]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the sample to a fine powder to minimize preferred orientation.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

Instrument Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range: 5° to 40° 2θ

-

Scan Speed: 2°/min

-

-

Data Analysis: Compare the resulting diffractogram with reference patterns for Carbamazepine dihydrate and its anhydrous forms.

Caption: Workflow for PXRD analysis.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal behavior of hydrates, including dehydration and phase transitions. For Carbamazepine dihydrate, DSC thermograms typically show a broad endotherm corresponding to the loss of water, which is quantified by a corresponding weight loss in the TGA data.[7][8]

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

Instrument Parameters:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 250 °C

-

Atmosphere: Dry nitrogen purge (50 mL/min)

-

-

Data Analysis: Correlate the endothermic events in the DSC thermogram with the mass loss steps in the TGA curve to identify dehydration and subsequent thermal events.

Caption: Workflow for TGA-DSC analysis.

Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules and are sensitive to changes in the solid state. In Carbamazepine dihydrate, the presence of water and the specific hydrogen bonding network result in characteristic shifts in the vibrational spectra, particularly in the O-H and N-H stretching regions.[4] The FT-IR spectrum of the dihydrate shows broad, overlapping peaks for the NH₂ asymmetric stretch at approximately 3429 cm⁻¹ and 3360 cm⁻¹.[4]

Experimental Protocol: FT-IR and Raman Spectroscopy

-

FT-IR (ATR):

-

Sample Preparation: Place a small amount of the powder directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place the sample on a microscope slide.

-

Data Acquisition: Use a 785 nm laser and collect the spectrum over a Raman shift range of 200-3500 cm⁻¹.

-

Caption: Workflow for FT-IR and Raman spectroscopy.

Stability and Phase Transformations

Carbamazepine dihydrate is the most stable form under high humidity conditions. However, it can dehydrate to form anhydrous polymorphs, particularly upon heating or exposure to low humidity environments. The dehydration process can lead to the formation of different anhydrous forms, which can impact the dissolution rate and bioavailability of the drug product. Understanding the conditions under which these transformations occur is critical for formulation development and storage.

Conclusion

The molecular structure of Carbamazepine dihydrate is a well-defined system where water molecules play a critical role in stabilizing the crystal lattice through a complex hydrogen bonding network. A thorough understanding of this structure, facilitated by a combination of analytical techniques such as PXRD, thermal analysis, and vibrational spectroscopy, is essential for ensuring the quality, stability, and efficacy of Carbamazepine-containing pharmaceutical products. This guide provides a foundational understanding and practical protocols for the characterization of this important hydrated form.

References

-

Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC - NIH. (2020). Retrieved from [Link]

-

Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - PMC - NIH. (2021). Retrieved from [Link]

-

The Structure of Liquid and Glassy Carbamazepine - PMC - NIH. (2018). Retrieved from [Link]

-

Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - J-Stage. (2016). Retrieved from [Link]

-

Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - IUCr Journals. (2021). Retrieved from [Link]

-

Analysis of 50 Crystal Structures Containing Carbamazepine Using the Materials Module of Mercury CSD - ACS Publications. (2009). Retrieved from [Link]

-

Carbamazepine | C15H12N2O | CID 2554 - PubChem. (n.d.). Retrieved from [Link]

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. (2020). Retrieved from [Link]

-

FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. (2006). Retrieved from [Link]

-

Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. (n.d.). Retrieved from [Link]

-

X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager. (2023). Retrieved from [Link]

-

Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC - Thermal Support. (n.d.). Retrieved from [Link]

-

Structural Studies of the Polymorphs of Carbamazepine, Its Dihydrate, and Two Solvates | Organic Process Research & Development - ACS Publications - American Chemical Society. (2005). Retrieved from [Link]

-

Co-crystal structures of furosemide:urea and carbamazepine:indomethacin determined from powder x-ray diffraction data - CentAUR. (2020). Retrieved from [Link]

-

What is the standard preparation procedures of Powder X-Ray Diffraction (PXRD) sample? (2020). Retrieved from [Link]

-

X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Raman spectroscopy for quantitative analysis of pharmaceutical solids - ResearchGate. (2006). Retrieved from [Link]

-

Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PubMed Central. (2020). Retrieved from [Link]

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

-

FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager. (2023). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS REVISION LOG Revision Number Description Date 27.0 Original SOP N. (2008). Retrieved from [Link]

-

Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat | ACS Omega - ACS Publications. (2022). Retrieved from [Link]

-

Single Crystal X-Ray Structure Determination - Improved Pharma. (n.d.). Retrieved from [Link]

-

Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization - FABAD Journal of Pharmaceutical Sciences. (2023). Retrieved from [Link]

-

XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. (2010). Retrieved from [Link]

Sources

- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. The Structure of Liquid and Glassy Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]

- 8. tainstruments.com [tainstruments.com]

The Aqueous Solubility Profile of Carbamazepine Dihydrate: An In-depth Technical Guide

Foreword

Carbamazepine, a cornerstone in the management of epilepsy and neuropathic pain, presents a fascinating yet challenging case study in pharmaceutical development due to its complex solid-state chemistry. As a Biopharmaceutics Classification System (BCS) Class II compound, its therapeutic efficacy is intrinsically linked to its low aqueous solubility and high permeability.[1][2] The existence of multiple polymorphic forms and a propensity to form a dihydrate in aqueous environments further complicates its dissolution and absorption characteristics.[3][4] This guide provides a comprehensive technical overview of the solubility profile of Carbamazepine dihydrate, offering insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its characterization, and discuss the critical factors that modulate its behavior in aqueous solutions.

The Significance of Solid-State Forms: Carbamazepine and its Dihydrate

Carbamazepine can exist in several anhydrous polymorphic forms (Forms I, II, III, IV, and V) and a dihydrate.[4] The anhydrous forms, particularly the commercially prevalent Form III, are metastable in the presence of water and tend to convert to the more stable, yet less soluble, dihydrate form.[3][5] This transformation has profound implications for drug product performance, as a decrease in solubility can lead to reduced bioavailability and potential therapeutic failure.[1] Understanding the solubility of the dihydrate is therefore paramount for predicting the in vivo behavior of Carbamazepine formulations.

The conversion from the anhydrous form to the dihydrate is a critical consideration during formulation development and dissolution testing. The initial dissolution rate of the anhydrous forms is generally higher than that of the dihydrate.[1][3][6] However, this advantage can be transient as the anhydrous form rapidly transforms into the less soluble dihydrate upon contact with an aqueous medium, leading to a decrease in the dissolution rate over time.[1][6]

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid like Carbamazepine dihydrate in a solvent is governed by the interplay of two primary energy considerations:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the Carbamazepine and water molecules together in the crystal lattice.

-

Hydration Energy: The energy released when the separated Carbamazepine and water molecules are solvated by the bulk solvent.

For dissolution to occur, the hydration energy must be sufficient to overcome the lattice energy. The lower solubility of the dihydrate compared to its anhydrous counterparts suggests a more stable crystal lattice, where the integrated water molecules contribute to a stronger network of intermolecular interactions.

Factors Influencing the Aqueous Solubility of Carbamazepine Dihydrate

The aqueous solubility of Carbamazepine dihydrate is not a fixed value but is influenced by several environmental factors. A thorough understanding of these factors is crucial for designing predictive in vitro experiments and for anticipating in vivo performance.

The Role of pH

Carbamazepine is a neutral molecule with no ionizable groups within the physiological pH range. Consequently, its aqueous solubility is expected to be largely independent of pH. However, studies conducted in simulated gastrointestinal fluids have shown that the formation of the dihydrate can be pH-dependent.[7] One study indicated that a strongly acidic environment (simulated gastric fluid) favors the formation of the dihydrate, which in turn dictates the overall solubility.[7]

The Impact of Temperature

Temperature is a critical parameter influencing the solubility of most solid compounds. For Carbamazepine dihydrate, temperature also plays a crucial role in its physical stability. The dihydrate form is known to dehydrate at elevated temperatures, typically in the range of 50-80°C, converting back to an anhydrous form.[3][8] This dehydration is an endothermic process. The solubility of the dihydrate itself is expected to increase with temperature, following the general principles of thermodynamics. However, the potential for dehydration at higher temperatures must be considered when conducting solubility studies.

The following diagram illustrates the relationship between the different solid-state forms of Carbamazepine and the factors influencing their transformation.

Caption: Interconversion of Carbamazepine solid-state forms.

Quantitative Solubility Profile of Carbamazepine Dihydrate

Precise and accurate determination of the solubility of Carbamazepine dihydrate is fundamental for biopharmaceutical assessment. The following table summarizes available data on its aqueous solubility under various conditions. It is important to note that when Carbamazepine is equilibrated in an aqueous medium, the measured solubility is that of the dihydrate form, as it is the most stable solid phase in contact with water.[5]

| Medium | pH | Temperature (°C) | Solubility | Reference |

| Water | ~7.0 | 25 | ~125 mg/L | [5] |

| JP13 First Fluid | 1.2 | 37 | Lower than anhydrous forms | [1][6] |

| Phosphate Buffer | 6.5 | 37 | (8.30 ± 0.02) x 10⁻⁴ M (~226 mg/L) | [4][9] |

| Phosphate Buffer | 6.8 | 37 | Dissolution studied | [1] |

| Simulated Gastric Fluid (without pepsin) | ~1.2 | Not specified | 115 ± 1.7 mg/L (favors dihydrate formation) | [7] |

| Fasted-State Simulated Gastric Fluid | ~1.6 | Not specified | 335.36 ± 4.813 mg/L (with surfactant) | [7] |

Note: The solubility of anhydrous Carbamazepine is reported to be approximately 1.5 to 2.5 times higher than that of the dihydrate, depending on the specific anhydrous form and the experimental conditions.[6]

Experimental Protocols for Solubility and Dissolution Assessment

To ensure data integrity and reproducibility, standardized and well-validated methods must be employed for determining the solubility and dissolution characteristics of Carbamazepine dihydrate.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility. The causality behind this choice lies in its ability to allow the system to reach a true equilibrium between the solid drug and the solution, providing a definitive measure of solubility under specific conditions.

Protocol:

-

Preparation of Media: Prepare aqueous buffers at the desired pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).

-

Sample Addition: Add an excess amount of Carbamazepine dihydrate to a known volume of the prepared medium in a sealed container. The excess solid is crucial to ensure that the solution remains saturated throughout the experiment.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The extended equilibration time is necessary to allow for the complete dissolution and potential solid-state transformations to stabilize.

-

Sample Withdrawal and Preparation: Withdraw an aliquot of the supernatant. It is critical to filter the sample immediately using a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: Analyze the concentration of Carbamazepine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Characterization: After the experiment, recover the excess solid and characterize it using techniques like X-ray Powder Diffraction (XRPD) to confirm that it is indeed the dihydrate form. This step is a self-validating control to ensure that no phase transformation to another polymorph has occurred during the experiment.

The following diagram outlines the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Intrinsic Dissolution Rate (IDR) Measurement

The IDR is a critical parameter that characterizes the dissolution rate of a pure substance under standardized conditions of surface area, agitation, and temperature. This method is particularly valuable for comparing the dissolution behavior of different solid-state forms, as it eliminates the influence of particle size and surface area.

Protocol:

-

Compact Preparation: Compress a known amount of Carbamazepine dihydrate into a compact of a specific surface area using a hydraulic press.

-

Apparatus Setup: Mount the compact in a holder that exposes only one face of the compact to the dissolution medium.

-

Dissolution Testing: Immerse the compact in a dissolution vessel containing a known volume of pre-heated (e.g., 37°C) and deaerated dissolution medium. The medium is stirred at a constant rate (e.g., 100 rpm).

-

Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals.

-

Quantification: Determine the concentration of dissolved Carbamazepine in each sample using a suitable analytical method.

-

IDR Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of this plot represents the intrinsic dissolution rate.

Implications for Drug Development

The solubility profile of Carbamazepine dihydrate has several critical implications for the development of oral dosage forms:

-

Formulation Strategy: The lower solubility of the dihydrate necessitates formulation strategies aimed at either inhibiting its formation or enhancing its dissolution rate. This can include the use of excipients that inhibit crystallization, such as polymers, or the development of amorphous solid dispersions.

-

Bioavailability Prediction: In vitro dissolution tests intended to predict in vivo performance must account for the potential conversion of anhydrous Carbamazepine to the dihydrate. The use of biorelevant dissolution media that mimic the conditions of the gastrointestinal tract is essential.

-

Quality Control: The solid-state form of Carbamazepine in the final drug product must be carefully controlled and monitored to ensure consistent product performance. Techniques such as XRPD and DSC are invaluable for this purpose.

Conclusion

The aqueous solubility of Carbamazepine dihydrate is a multifaceted property that is central to the biopharmaceutical performance of this widely used drug. Its lower solubility compared to the anhydrous forms and its propensity to form in aqueous environments present significant challenges in drug development. A thorough understanding of its solubility profile, the factors that influence it, and the application of robust experimental methodologies for its characterization are essential for the rational design of effective and reliable Carbamazepine drug products. This guide provides a foundational framework for researchers and scientists working to navigate the complexities of this important active pharmaceutical ingredient.

References

-

Kobayashi, Y., Ito, S., Itai, S., & Yamamoto, K. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. International Journal of Pharmaceutics, 193(2), 137-146. [Link]

-

Ahi, S. & Mittapalli, S. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Volkova, T. V., Vasilev, N. A., Churakov, A. V., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]

-

Kobayashi, Y., Ito, S., Itai, S., & Yamamoto, K. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. International journal of pharmaceutics, 193(2), 137–146. [Link]

-

Ma, D., Chen, Y., & Zhang, J. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. Pharmaceutics, 12(4), 374. [Link]

-

Various Authors. (n.d.). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. Semantic Scholar. [Link]

-

Pardeshi, A., et al. (n.d.). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. RJPT. [Link]

-

Bhise, S. B., & Rajkumar, M. (2010). Influence of simulated gastrointestinal fluids on polymorphic behavior of anhydrous carbamazepine form III and biopharmaceutical relevance. PDA journal of pharmaceutical science and technology, 64(1), 28–36. [Link]

-

Various Authors. (2014). What is the solubility of drug carbamazepine in water at normal temp (25 degrees)?. ResearchGate. [Link]

-

Volkova, T. V., Vasilev, N. A., Churakov, A. V., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of Simulated Gastrointestinal Fluids on Polymorphic Behavior of Anhydrous Carbamazepine Form III and Biopharmaceutical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Early Stages of Carbamazepine Dihydrate Crystallization

Preamble: The Polymorphic Challenge of Carbamazepine

Carbamazepine (CBZ), a cornerstone therapeutic agent for epilepsy and neuropathic pain, presents a classic yet continually evolving case study in pharmaceutical polymorphism. The ability of this single molecule to exist in multiple crystalline forms—at least five anhydrous polymorphs and a dihydrate—has profound implications for drug development, affecting critical parameters such as solubility, stability, and bioavailability.[1] Among these forms, the dihydrate (CBZDH) is of particular interest as it is the most stable form in aqueous environments, making its formation a critical process to understand and control during manufacturing and formulation. This guide provides a deep dive into the nascent moments of CBZ dihydrate crystallization, moving beyond simple observation to elucidate the underlying mechanisms and provide robust experimental frameworks for its study. We will explore the molecular drivers, kinetic pathways, and advanced analytical strategies required to master the formation of this crucial solid form.

Molecular Architecture and Supramolecular Interactions

The propensity of Carbamazepine for polymorphic diversity is rooted in its unique molecular structure. The molecule's tricyclic dibenzazepine core confers a rigid, butterfly-like shape, while the carboxamide group (-CONH₂) provides the primary sites for hydrogen bonding.[2] In its anhydrous forms, CBZ molecules typically form robust hydrogen-bonded dimers via the carboxamide groups, creating a recurring R₂²(8) graph set motif.[2][3] These dimers then arrange in space, guided by weaker aromatic stacking or sandwich interactions, to create the different anhydrous polymorphs.[2]

The formation of the dihydrate introduces a fundamental shift in this supramolecular landscape. Water molecules integrate directly into the crystal lattice, acting as hydrogen bond bridges. Critically, the primary CBZ homodimer is retained, and water molecules interact with the remaining available hydrogen bond donor and acceptor sites on the periphery of the dimer.[2] This incorporation of water stabilizes the structure in high-humidity or aqueous environments, fundamentally altering the thermodynamic landscape.

The Genesis of a Crystal: Unveiling Non-Classical Nucleation

Classical nucleation theory posits a direct transition from a supersaturated solution to an ordered crystalline nucleus. However, recent high-resolution studies on CBZ dihydrate have revealed a more complex, multi-step process that aligns with non-classical crystallization pathways.[4][5] This insight is pivotal for understanding and controlling the initial crystallization event.

Time-resolved cryogenic transmission electron microscopy (cryo-TEM) experiments have captured the fleeting, initial moments of CBZDH formation from a wet ethanol solution.[4] These studies demonstrate that crystallization does not begin with a structured nucleus. Instead, the process is initiated by liquid-liquid phase separation .

The key stages observed are:

-

Prenucleation Cluster Formation: Initially, solute-rich, concentrated regions of CBZ form within the mother liquor.

-

Amorphous Nanoparticle Formation: These regions rapidly transition into discrete, electron-dense, and non-crystalline "droplet-like" amorphous particles, typically 50-150 nm in size. This phase separation is observable within 20 seconds of inducing crystallization.[4][5]

-

Coalescence and Structural Organization: The amorphous nanoparticles then coalesce. It is within these larger, aggregated amorphous domains that the structural ordering and rapid crystallization into the dihydrate form occur.[4]

This non-classical pathway, proceeding via a transient amorphous intermediate, highlights that the earliest stages are governed by phase separation dynamics rather than the immediate formation of a crystalline lattice. After approximately 180 seconds, the transformation is complete, and the system exclusively contains crystalline CBZ dihydrate.[4][5]

Thermodynamics and Transformation Kinetics

The formation of CBZ dihydrate is not only a matter of nucleation but also of the thermodynamic stability of the various solid forms under given conditions. Under ambient conditions, the stability of the anhydrous forms follows the order: Form III > Form I > Form IV > Form II.[1][6] However, in the presence of water, the dihydrate becomes the thermodynamically favored form.

The conversion of an anhydrous form (e.g., the commercially available Form III) to the dihydrate is a solution-mediated phase transformation. This process involves the dissolution of the more soluble anhydrous form and the subsequent crystallization of the less soluble dihydrate. The kinetics of this transformation are highly dependent on:

-

Water Activity/Relative Humidity (RH): The dihydrate form is unstable below approximately 40% RH, where it will dehydrate.[7] Above this threshold, the transformation from anhydrous forms is favored.

-

Temperature: Dehydration of CBZDH is observed at temperatures as low as 40-80°C.[6][8] The dehydration process itself can be complex, initially leading to a disordered or amorphous state which then recrystallizes into a mixture of anhydrous forms, primarily Form I and Form III.[6]

-

Solvent System: The presence of co-solvents, such as ethanol, can significantly alter the solubility of both the anhydrous and dihydrate forms, thereby influencing the kinetics of transformation.[1] Using a water/ethanol mixture is a common method for preparing CBZ cocrystals and can influence hydrate formation.[9]

Experimental Protocols and Characterization

Studying the early stages of crystallization requires a combination of precise preparation methods and high-resolution analytical techniques.

Key Experimental Methodologies

Protocol 1: Preparation of CBZ Dihydrate via Aqueous Suspension

This protocol describes a standard method for converting the stable anhydrous Form III into the dihydrate.

-

Suspension Preparation: Suspend an accurately weighed amount of Carbamazepine Form III in distilled water in a sealed vessel. A typical solid loading would be 10-50 mg/mL.

-

Agitation: Stir the suspension vigorously using a magnetic stirrer at a constant, controlled temperature (e.g., 25°C).

-

Incubation: Maintain stirring for a sufficient duration to ensure complete conversion. A period of 48 hours is often cited to ensure the transformation reaches equilibrium.[6]

-

Isolation: Filter the slurry using suction filtration to isolate the solid material.

-

Drying: Dry the resulting solids under controlled conditions that do not induce dehydration, for example, by lyophilization or in a desiccator at a controlled relative humidity (>50% RH).[6]

-

Confirmation: Verify the formation of pure CBZ dihydrate using the characterization techniques outlined in section 4.2.

Protocol 2: Time-Resolved Crystallization for cryo-TEM Analysis

This advanced protocol is designed to capture the transient, early-stage amorphous intermediates.

-

Solution Preparation: Prepare a saturated solution of Carbamazepine in a suitable solvent system (e.g., ethanol with a controlled amount of water).

-

Grid Preparation: Apply a 3-4 µL droplet of the saturated solution onto a TEM grid (e.g., a holey carbon grid).

-

Timed Crystallization: Start a timer immediately. Allow crystallization to proceed for a predetermined, short interval (e.g., 20 s, 30 s, 60 s).

-

Blotting: Use filter paper to blot the grid, removing the excess mother liquor. This step must be performed rapidly.

-

Vitrification: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample in a vitreous (non-crystalline) state, preserving the structures present at the moment of freezing.

-

Analysis: Transfer the vitrified grid to a cryo-TEM holder and analyze at cryogenic temperatures to visualize the nanoscale morphology of the early-stage particles.

Core Characterization Techniques

A multi-technique approach is essential for unambiguously identifying and characterizing CBZ solid forms.

| Technique | Application in CBZ Dihydrate Analysis | Key Findings / Parameters |

| X-Ray Powder Diffraction (XRPD) | Definitive identification of the crystalline form. | CBZ Dihydrate: Characteristic peak at ~8.95° 2θ. Form I: Unique peaks at ~9.40° and 19.92° 2θ. Form III: Unique peaks at ~17.02° and 32.00° 2θ.[6] |

| Differential Scanning Calorimetry (DSC) | Analysis of thermal events like dehydration and melting. | CBZ Dihydrate: Broad endotherm between 50-100°C corresponding to water loss.[6][8] This may be followed by exothermic recrystallization into anhydrous forms and subsequent melting at higher temperatures. |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of water in the hydrate. | Measures the mass loss upon heating, which should correspond to two moles of water per mole of CBZ for the dihydrate. |

| Raman Spectroscopy | In-situ monitoring of polymorphic transformations in solution or suspension. | Allows for real-time tracking of the conversion from anhydrous to dihydrate forms by monitoring changes in characteristic vibrational modes.[10] |

| Cryogenic Transmission Electron Microscopy (cryo-TEM) | Direct visualization of early-stage, nanoscale intermediates. | Provides morphological evidence of non-classical pathways, such as the formation of amorphous, droplet-like nanoparticles.[4] |

| 3D Electron Diffraction (3D ED) | Crystal structure determination from nanocrystals. | Can solve the crystal structure from the nanoscale particles observed via cryo-TEM, confirming their identity.[4] |

Conclusion and Future Outlook

The early stages of Carbamazepine dihydrate crystallization are a prime example of a non-classical, multi-step nucleation process. The formation of a transient amorphous intermediate phase is a critical, and often overlooked, event that dictates the subsequent crystallization kinetics and final crystal attributes. For researchers and drug development professionals, understanding this pathway is not merely an academic exercise; it is fundamental to designing robust and reproducible crystallization processes. By employing advanced, time-resolved analytical techniques like cryo-TEM alongside traditional solid-state characterization methods, we can gain unprecedented control over the polymorphic outcome of this vital pharmaceutical compound. Future work will likely focus on the influence of impurities and additives on this delicate amorphous-to-crystalline transition, further refining our ability to engineer desired solid-state properties.

References

-

Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. (2020). National Institutes of Health (NIH). [Link]

-

Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. (2021). National Institutes of Health (NIH). [Link]

-

What Has Carbamazepine Taught Crystal Engineers? (2024). ACS Publications. [Link]

-

An experimental study on polymorph control and continuous heterogeneous crystallization of carbamazepine. (2019). The Royal Society of Chemistry. [Link]

-

Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations. (2024). ACS Publications. [Link]

-

Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. (2022). IUCr Journals. [Link]

-

Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. (2015). National Institutes of Health (NIH). [Link]

-

Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. (2023). ResearchGate. [Link]

-

Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. (2017). MDPI. [Link]

-

Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate. (2014). PubMed. [Link]

-

Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. (2021). ResearchGate. [Link]

-

Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. (2023). National Institutes of Health (NIH). [Link]

-

Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. (2017). National Institutes of Health (NIH). [Link]

-

Continuous crystallization of carbamazepine: Set-up and monitoring using process analytical technology tools. (2022). FDA. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. mdpi.com [mdpi.com]

- 10. fda.gov [fda.gov]

The Polymorphic Landscape of Carbamazepine: A Guide to Solid-State Characterization and Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbamazepine (CBZ), a cornerstone in the treatment of epilepsy and neuropathic pain, presents a fascinating and complex solid-state landscape.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II drug, its low solubility and high permeability mean that variations in its solid form can significantly impact its dissolution rate and, consequently, its bioavailability and therapeutic efficacy.[4][5][6] This guide, intended for professionals in drug development and pharmaceutical sciences, provides a comprehensive overview of the known solid-state forms of Carbamazepine, delves into the critical analytical techniques for their characterization, and offers insights into the causality behind their interconversions.

The Diverse Solid-State Forms of Carbamazepine

Carbamazepine is known to exist in multiple crystalline forms, a phenomenon known as polymorphism.[5] These different forms, while chemically identical, exhibit distinct crystal lattice arrangements, leading to variations in their physicochemical properties.[5][7] The known solid-state forms of Carbamazepine include several anhydrous polymorphs, a hydrate, and a growing number of cocrystals.

Anhydrous Polymorphs

At least five anhydrous polymorphic forms of Carbamazepine have been identified: Forms I, II, III, IV, and V.[1][5]

-

Form III is the commercially available form and is the most stable at room temperature.[2][7]

-

Form I can be obtained by heating Form III and is the most thermodynamically stable form above 70 °C.[1][7]

-

Form II is a metastable form that can be crystallized from ethanolic solutions.[7] It is less desirable for pharmaceutical applications as it can readily convert to Form I upon exposure to heat or moisture.[5]

-

Form V is a high-pressure form, typically obtained under extreme conditions.[1][5]

The interconversion between these polymorphs can be induced by various pharmaceutical processing steps such as grinding, compression, and heating, making polymorphic control a critical aspect of drug manufacturing.[8]

Hydrates

Carbamazepine readily forms a dihydrate (CBZ-DH), which is a channel-type hydrate.[1] Anhydrous forms of Carbamazepine can spontaneously absorb water and convert to this hydrated form, which can have a lower dissolution rate and bioavailability.[3] The dehydration of CBZ-DH can lead to the formation of a mixture of anhydrous polymorphs, with the resulting form depending on the dehydration conditions.[1][9]

Cocrystals

The solid-state landscape of Carbamazepine has been further expanded by the discovery of numerous cocrystals.[10][11][12] Cocrystals are multi-component crystals where the active pharmaceutical ingredient (API) and a coformer are held together in a crystalline lattice by non-covalent interactions.[12] Carbamazepine cocrystals have been explored as a strategy to improve its solubility, dissolution rate, and mechanical properties.[13][14][15] For instance, cocrystals with nicotinamide and saccharin have been shown to be polymorphic themselves.[11]

Characterization of Carbamazepine's Solid-State Forms

A multi-technique approach is essential for the comprehensive characterization of Carbamazepine's solid-state forms.[16] The following techniques are commonly employed to differentiate and quantify the various polymorphs, hydrates, and cocrystals.

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for identifying crystalline phases. Each crystalline form has a unique diffraction pattern, acting as a "fingerprint."

Protocol for XRPD Analysis of Carbamazepine Polymorphs:

-

Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.

-

Instrument Setup: Use a diffractometer with a copper source (Cu Kα radiation, λ = 1.5418 Å). Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).[16]

-

Data Collection: Scan the sample over a 2θ range of 5° to 45° at a scan rate of 0.2° min⁻¹.[16]

-

Data Analysis: Compare the obtained diffractogram with reference patterns for the known Carbamazepine forms.

Characteristic XRPD Peaks for Carbamazepine Forms (2θ):

| Form | Characteristic Peaks |

| Form I | 6.1°, 9.4°, 19.8°[17] |

| Form III | 15.2°, 15.8°, 17.0°, 27.2°, 27.5°[17] |

| Dihydrate | 8.9°, 18.9°, 19.46°[17] |

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying the thermal behavior of solid-state forms, including melting, crystallization, and desolvation events.

Protocol for DSC Analysis of Carbamazepine:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Instrument Setup: Use a calibrated DSC instrument. Purge with an inert gas like nitrogen.

-

Heating Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range of 30 °C to 220 °C.[16]

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.

Expected Thermal Events for Carbamazepine Forms:

| Form | Melting Point (°C) | Other Thermal Events |

| Form I | ~189-191 | - |

| Form III | ~175-177 | May exhibit a solid-solid transition to Form I upon heating.[3][7] |

| Dihydrate | - | Shows a broad endotherm corresponding to dehydration, typically between 58°C and 70°C, before melting.[18] |

TGA is used to quantify the loss of volatiles, such as water in the dihydrate form. A typical TGA experiment involves heating the sample at a constant rate while monitoring its weight change.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to the molecular environment and can differentiate between polymorphs based on shifts in vibrational frequencies.

Protocol for FT-IR (ATR) Analysis:

-

Sample Preparation: Place a small amount of the powder sample directly on the ATR crystal.

-

Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the spectral features, particularly in the fingerprint region (1800-600 cm⁻¹), with reference spectra.

Protocol for Raman Spectroscopy:

-

Sample Preparation: Place the sample under the microscope objective of the Raman spectrometer.

-

Data Collection: Excite the sample with a laser and collect the scattered light. Both mid-frequency (300-1800 cm⁻¹) and low-frequency (<300 cm⁻¹) regions can provide valuable information.[1]

-

Data Analysis: Analyze the Raman shifts for characteristic peaks of different forms. For example, the mid-frequency spectrum of Form III shows strong bands at 1624 cm⁻¹ and 1565 cm⁻¹, while the low-frequency region has characteristic peaks at 169 cm⁻¹ and 183 cm⁻¹.[13]

Interconversion of Carbamazepine's Solid-State Forms

Understanding and controlling the interconversion between different solid-state forms is paramount in pharmaceutical development to ensure product consistency and performance.

Caption: Interconversion pathways of Carbamazepine solid-state forms.

The diagram above illustrates the key transformation pathways between the different solid forms of Carbamazepine. For instance, the commercially available Form III can convert to the more stable Form I upon heating.[7] Both anhydrous forms can hydrate to form the dihydrate, which upon dehydration can revert to either Form I or Form III depending on the humidity conditions.[9] Mechanical stress, such as grinding, can lead to the formation of an amorphous phase, which may subsequently recrystallize.

Impact on Drug Development

The polymorphism of Carbamazepine has significant implications for drug development:

-

Bioavailability: Different polymorphs exhibit different dissolution rates, which can lead to variability in drug absorption and bioavailability.[5][19] The dihydrate form, for instance, generally shows a slower dissolution rate than the anhydrous forms.[19]

-

Stability: Metastable forms can convert to more stable forms over time, potentially altering the drug product's performance during its shelf life.

-

Manufacturing: Pharmaceutical processing steps must be carefully controlled to prevent unwanted polymorphic transformations.[8]

Conclusion

The solid-state chemistry of Carbamazepine is a rich and complex field with direct consequences for its clinical performance. A thorough understanding of its various solid-state forms, their interconversion pathways, and the analytical techniques for their characterization is crucial for the development of safe, effective, and consistent Carbamazepine drug products. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can better navigate the challenges and opportunities presented by the polymorphic landscape of this important therapeutic agent.

References

-

Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. (2023). National Institutes of Health. [Link]

-

Rustichelli, C., Gamberini, G., Ferioli, V., Gamberini, M. C., Ficarra, R., & Tommasini, S. (2000). Solid-state study of polymorphic drugs: carbamazepine. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 41-54. [Link]

-

Moneghini, M., Kikic, I., Voinovich, D., Perissutti, B., & D'Amore, M. (2001). Study of the solid state of carbamazepine after processing with gas anti-solvent technique. International Journal of Pharmaceutics, 222(1), 129-137. [Link]

-

Desai, D., et al. (2014). Carbamazepine cocrystals by solvent evaporation technique: formulation and characterisation studies. American Journal of PharmTech Research, 4(2). [Link]

-

McMahon, L. E., Timmins, P., Williams, A. C., & York, P. (1996). Characterization of dihydrates prepared from carbamazepine polymorphs. Journal of Pharmaceutical Sciences, 85(10), 1064-1069. [Link]

-

Solubility and Dissolution Improvement of Carbamazepine by Various Methods. (2020). Research Journal of Pharmacy and Technology, 13(9), 4069-4074. [Link]

-

X-ray powder diffraction patterns of three carbamazepine polymorphic forms. (n.d.). ResearchGate. [Link]

-

Andronis, V., & Zografi, G. (2000). Time-resolved X-ray scattering using synchrotron radiation applied to the study of a polymorphic transition in carbamazepine. Pharmaceutical Research, 17(5), 635-642. [Link]

-

Surov, A. O., Drozd, K. V., Ramazanova, A. G., Churakov, A. V., Vologzhanina, A. V., Kulikova, E. S., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]

-

Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solub... | RTCL.TV. (2023). YouTube. [Link]

-

Polymorphism and Pharmacological Assessment of Carbamazepine. (2024). MDPI. [Link]

-

Porter, W. W., 3rd, & Matzger, A. J. (2009). Polymorphism in Carbamazepine Cocrystals. Crystal Growth & Design, 9(1), 473–478. [Link]

-

Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations. (2024). ACS Omega. [Link]

-

Oliveira, G. G. G., Ferraz, H. G., & Matos, J. R. (2014). Thermoanalytical studies of carbamazepine: hydration/dehydration, thermal decomposition, and solid phase transitions. Brazilian Journal of Pharmaceutical Sciences, 50(1), 109-118. [Link]

-

Surov, A. O., Drozd, K. V., Ramazanova, A. G., Churakov, A. V., Vologzhanina, A. V., Kulikova, E. S., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]

-

Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine. (2021). FIP. [Link]

-

Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. (n.d.). ResearchGate. [Link]

-

de Oliveira, P. R., de Souza, J., & Poppi, R. J. (2014). Simultaneous Quantification of Three Polymorphic Forms of Carbamazepine in the Presence of Excipients Using Raman Spectroscopy. Journal of the Brazilian Chemical Society, 25(9), 1667–1675. [Link]

-

Surov, A. O., Drozd, K. V., Ramazanova, A. G., Churakov, A. V., Vologzhanina, A. V., Kulikova, E. S., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]

-

Lefebvre, C., Guyot-Hermann, A. M., Draguet-Brughmans, M., Bouche, R., & Guyot, J. C. (1986). Polymorphic Transitions of Carbamazepine During Grinding and Compression. Drug Development and Industrial Pharmacy, 12(11-13), 1913-1927. [Link]

-

Solid-state study of polymorphic drugs: carbamazepine. (2000). Semantic Scholar. [Link]

-

Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Differential Scanning Calorimeter, and Scanning Electron Microscope. (2017). ResearchGate. [Link]

-

Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation. (2021). PubMed Central. [Link]

-

Kobayashi, Y., Ito, S., Itai, S., & Yamamoto, K. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. International Journal of Pharmaceutics, 193(2), 137-146. [Link]

-

Virtual Screening, Structural Analysis, and Formation Thermodynamics of Carbamazepine Cocrystals. (2022). MDPI. [Link]

-

Heat-cool-heat DSC curves for carbamazepine, obtained under an N 2 atmosphere (m = 2.000 mg). (n.d.). ResearchGate. [Link]

-

Bettini, R., et al. (2001). Solubility and conversion of carbamazepine polymorphs in supercritical carbon dioxide. The Journal of Supercritical Fluids, 20(1), 47-56. [Link]

-

Dolega, A., & Paluch, M. (2019). New Insight Into Thermodynamical Stability of Carbamazepine. Journal of Pharmaceutical Sciences, 108(7), 2358-2363. [Link]

-

Carbamazepine Co-crystal Screening with Dicarboxylic Acids Co-Crystal Formers. (n.d.). Semantic Scholar. [Link]

-

Optimization of Carbamazepine-Succinic Acid Cocrystal Preparation Using Quality by Design Approach. (2018). Scientific Research Publishing. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

-

An experimental study on polymorph control and continuous heterogeneous crystallization of carbamazepine. (2012). CrystEngComm. [Link]

-

Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. (2016). PubMed Central. [Link]

-

Behme, R. J., & Brooke, D. (1991). Heat of fusion measurement of a low melting polymorph of carbamazepine that undergoes multiple-phase changes during differential scanning calorimetry analysis. Journal of Pharmaceutical Sciences, 80(10), 986-990. [Link]

Sources

- 1. Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. rjptonline.org [rjptonline.org]

- 5. Polymorphism and Pharmacological Assessment of Carbamazepine [mdpi.com]

- 6. fip.org [fip.org]

- 7. Solid-state study of polymorphic drugs: carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of dihydrates prepared from carbamazepine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polymorphism in Carbamazepine Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of Carbamazepine-Succinic Acid Cocrystal Preparation Using Quality by Design Approach [scirp.org]

- 16. Simultaneous Quantification of Three Polymorphic Forms of Carbamazepine in the Presence of Excipients Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Real-Time Monitoring of Carbamazepine Dihydrate Dehydration Using Raman Spectroscopy

Introduction: The Challenge of Polymorphism in Carbamazepine

Carbamazepine (CBZ) is a widely used anticonvulsant and mood-stabilizing drug, critical in the treatment of epilepsy and bipolar disorder.[1] A significant challenge in the pharmaceutical development of CBZ is its existence in multiple solid-state forms, a phenomenon known as polymorphism.[2] CBZ has at least four anhydrous polymorphic forms (I, II, III, IV) and a dihydrate (CBZ-DH), with Form III being the most common commercially available active pharmaceutical ingredient (API).[2][3]

The stability and bioavailability of the final drug product are directly influenced by the solid form of the API.[4][5] The dihydrate form, in particular, is susceptible to dehydration during manufacturing processes (e.g., drying, milling) or upon storage, transforming into various anhydrous forms.[6][7] This transformation is critical as it can alter the drug's dissolution rate and therapeutic efficacy.[7] Consequently, the reliable and rapid identification of these solid-state transformations is vital for ensuring drug quality, safety, and consistency.[2]

Raman spectroscopy has emerged as a powerful, non-destructive Process Analytical Technology (PAT) tool perfectly suited for this challenge.[8][9] It allows for in-situ, real-time monitoring of molecular and structural changes, providing a detailed "fingerprint" of the material's polymorphic state at any given moment.[10] This application note provides a comprehensive guide and detailed protocol for using Raman spectroscopy to monitor the dehydration kinetics of Carbamazepine dihydrate.

Scientific Principles: Differentiating Crystal Lattices with Light

The Power of Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, typically from a laser.[8] When laser photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons exchange energy with the molecule's vibrational modes, resulting in a shift in energy and wavelength. This inelastic scattering is the Raman effect.[8] The resulting Raman spectrum—a plot of scattered light intensity versus the energy shift (Raman shift, typically in wavenumbers, cm⁻¹)—provides a unique and highly specific fingerprint of the molecule's chemical structure and its environment.[9]

Probing the Crystal Structure: The Low-Frequency Advantage

Different polymorphs of a compound have the same chemical composition but differ in their crystal lattice structure.[2] This difference in the three-dimensional arrangement of molecules leads to distinct vibrational modes, particularly in the low-frequency spectral region (typically below 300 cm⁻¹), also known as the THz-Raman region.[1][11] These low-frequency vibrations correspond to large-scale, collective motions of the crystal lattice (phonon modes). As such, this region is exceptionally sensitive to subtle changes in crystal structure, making it a powerful tool for differentiating polymorphs that may appear very similar in the conventional mid-frequency "fingerprint" region (300-1800 cm⁻¹).[12][13][14]

The Dehydration Pathway of Carbamazepine Dihydrate